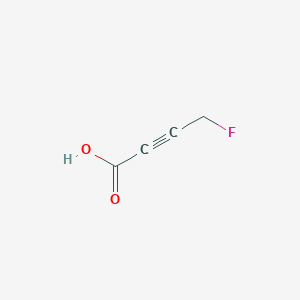

4-Fluorobut-2-ynoic acid

CAS No.:

Cat. No.: VC13565067

Molecular Formula: C4H3FO2

Molecular Weight: 102.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C4H3FO2 |

|---|---|

| Molecular Weight | 102.06 g/mol |

| IUPAC Name | 4-fluorobut-2-ynoic acid |

| Standard InChI | InChI=1S/C4H3FO2/c5-3-1-2-4(6)7/h3H2,(H,6,7) |

| Standard InChI Key | ZIMQXFHNHDJWSP-UHFFFAOYSA-N |

| SMILES | C(C#CC(=O)O)F |

| Canonical SMILES | C(C#CC(=O)O)F |

Introduction

Structural and Electronic Properties

The molecular structure of 4-fluorobut-2-ynoic acid combines a rigid alkyne backbone with a polar carboxylic acid group and an electron-withdrawing fluorine atom. Key features include:

-

Triple bond geometry: The sp-hybridized carbons at positions 2 and 3 create a linear geometry, significantly reducing conformational flexibility compared to enoic analogs.

-

Electronic effects: The fluorine atom inductively withdraws electron density, enhancing the acidity of the carboxylic acid group (predicted pKa ≈ 2.1–2.5).

-

Dipole interactions: The C–F bond dipole (1.41 D) and carboxyl group polarity promote solubility in polar aprotic solvents like DMF or DMSO.

Comparative Analysis with Analogous Compounds

| Property | 4-Fluorobut-2-ynoic Acid | (E)-4-Fluorobut-2-enoic Acid | 4-Chlorobut-2-enoic Acid |

|---|---|---|---|

| Bond type | Alkyne (C≡C) | Alkene (C=C) | Alkene (C=C) |

| Molecular Formula | C₄H₃FO₂ | C₄H₅FO₂ | C₄H₅ClO₂ |

| Predicted logP | 0.89 | 1.12 | 1.45 |

| Acidity (pKa) | ~2.3 | 2.8–3.1 | 2.6–2.9 |

Synthetic Strategies and Challenges

Alkyne Fluorination

A multi-step approach could involve:

-

Synthesis of but-2-ynoic acid via oxidation of 2-butyn-1-ol with Jones reagent.

-

Electrophilic fluorination using Selectfluor™ or N-fluorobenzenesulfonimide (NFSI) under inert conditions.

-

Purification via recrystallization (e.g., ethyl acetate/hexane) or chromatography.

Critical Parameters:

-

Temperature control (<0°C) to prevent alkyne polymerization.

-

Solvent selection (e.g., dichloromethane) to stabilize intermediates.

Carboxylation of Fluorinated Alkynes

An alternative route may employ:

-

Sonogashira coupling between fluorinated acetylene and a carbonyl precursor.

-

Oxidative carboxylation using CO₂ in the presence of Pd catalysts.

Reactivity and Functionalization

The triple bond and fluorine substituent enable unique reactivity patterns:

Nucleophilic Additions

-

Water addition: Forms 4-fluoro-3-oxobutanoic acid under acidic conditions.

-

Amine conjugation: Reacts with primary amines to yield fluorinated β-enamino acids, potential enzyme inhibitors .

Cycloadditions

-

Huisgen cycloaddition: Forms triazole derivatives with azides, relevant to click chemistry applications.

-

Diels-Alder reactivity: Acts as a dienophile with electron-rich dienes (e.g., furan).

Industrial and Material Science Applications

Polymer Chemistry

-

Monomer for fluoropolymers: The triple bond enables radical polymerization, yielding materials with high thermal stability (>300°C).

-

Surface modification: Carboxyl groups enhance adhesion in composite materials.

Analytical Chemistry

-

Derivatization agent: Enhances detection of amines and alcohols via LC-MS through fluoro-tagging.

Future Research Directions

-

Synthetic optimization: Develop catalytic asymmetric fluorination methods.

-

Targeted drug delivery: Conjugate with nanoparticles for enhanced bioavailability.

-

Ecotoxicology studies: Assess long-term environmental persistence.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume